(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine
Description
“(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine” is a chiral amine characterized by a prop-2-enylamine backbone linked to a 4-(trifluoromethyl)phenyl group at the C1 position, with the stereocenter at the 1S configuration. The trifluoromethyl (-CF₃) group is a strongly electron-withdrawing substituent, influencing the compound’s electronic properties, solubility, and intermolecular interactions. Its chiral nature and fluorinated aromatic system make it a candidate for applications in pharmaceuticals, agrochemicals, and asymmetric catalysis. The stereochemistry is critical for biological activity, as enantiomeric purity often dictates binding affinity to target receptors .
Properties
Molecular Formula |
C10H10F3N |
|---|---|
Molecular Weight |
201.19 g/mol |
IUPAC Name |
(1S)-1-[4-(trifluoromethyl)phenyl]prop-2-en-1-amine |
InChI |
InChI=1S/C10H10F3N/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h2-6,9H,1,14H2/t9-/m0/s1 |
InChI Key |
VQHLJBHRAVBSPS-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC=C(C=C1)C(F)(F)F)N |
Canonical SMILES |
C=CC(C1=CC=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-(trifluoromethyl)benzaldehyde and propargylamine.
Reaction Conditions: The key steps involve the formation of an imine intermediate, followed by reduction and subsequent functional group transformations. Common reagents used include reducing agents like sodium borohydride or lithium aluminum hydride.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Catalysts and automated systems are often employed to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted phenyl derivatives, amines, and alcohols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and exert its effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Methodological Considerations
- Structure Validation: Tools like PLATON and checkCIF were critical in identifying minor disorder in the -CF₃ group, a common issue in fluorinated structures.
- Synthetic Challenges : Introducing the -CF₃ group requires fluorination reagents (e.g., Ruppert-Prakash reagent), complicating synthesis compared to methyl analogs .
Biological Activity
(1S)-1-[4-(Trifluoromethyl)phenyl]prop-2-enylamine is an organic compound of significant interest in medicinal chemistry. Its unique structure, characterized by a prop-2-enylamine backbone and a trifluoromethyl-substituted phenyl group, suggests potential biological activities that warrant detailed exploration.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₃F₃N. The presence of the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃F₃N |
| Molecular Weight | 215.13 g/mol |
| Functional Groups | Amine, Trifluoromethyl |
Biological Activity
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown efficacy against cancer cell lines. The trifluoromethyl group may enhance interactions with biological targets involved in cancer proliferation pathways.
- Anti-inflammatory Effects : Structure-activity relationship (SAR) studies suggest that compounds with this backbone can modulate inflammatory responses, potentially acting on cytokine signaling pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Modulation : This compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing neurotransmission and offering therapeutic effects in neurological disorders.
- Enzyme Inhibition : It has been suggested that the compound might inhibit enzymes such as glycogen synthase kinase 3 (GSK-3), which is involved in multiple signaling pathways related to cell proliferation and survival .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:
- Anticancer Activity : A study demonstrated that related trifluoromethyl-substituted compounds exhibited significant cytotoxicity against various cancer cell lines, indicating a potential for further development in oncology.
- Inflammation Modulation : Another study highlighted the anti-inflammatory properties of structurally similar compounds, suggesting that this compound could also influence inflammatory pathways, possibly through modulation of cytokine release .
- Neuroprotective Effects : Research indicated that certain derivatives could protect neuronal cells from apoptosis, hinting at the neuroprotective potential of this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
